An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this purine derivative. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed as self-validating systems to ensure data integrity. This guide aims to be an essential resource for scientists working with or considering the use of 2-Chloro-9-methyl-7H-purin-8(9H)-one in their research endeavors.
Introduction and Chemical Identity
2-Chloro-9-methyl-7H-purin-8(9H)-one is a substituted purine derivative. The purine scaffold is a fundamental motif in nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chloro group at the 2-position, a methyl group at the 9-position, and an oxo group at the 8-position suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex bioactive compounds. The reactivity of the C2-chloro atom, in particular, allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
Understanding the physicochemical properties of this molecule is paramount for its effective use in research and development. These properties govern its solubility, stability, permeability, and interaction with biological targets, thereby influencing its potential as a drug candidate or a pharmacological tool.
Chemical Structure
The chemical structure of 2-Chloro-9-methyl-7H-purin-8(9H)-one is depicted below. The numbering of the purine ring system follows IUPAC conventions.
Caption: Chemical structure of 2-Chloro-9-methyl-7H-purin-8(9H)-one.
Basic Properties
A summary of the fundamental properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one is provided in the table below.
| Property | Value | Comments |
| Molecular Formula | C₆H₅ClN₄O | |
| Molecular Weight | 184.58 g/mol | Calculated based on the molecular formula. |
| CAS Number | Not assigned | A specific CAS number for this compound is not readily available in public databases. |
| Appearance | Expected to be a white to off-white solid | Based on the appearance of similar purine derivatives. |
| Melting Point | >130 °C (predicted) | The related compound 2-Chloro-9-methyl-9H-purine has a melting point of 129-130 °C. The 8-oxo group is expected to increase this value.[1] |
| Boiling Point | Decomposes before boiling (predicted) | Typical for heterocyclic compounds with multiple hydrogen bond donors and acceptors. |
Spectroscopic and Analytical Properties
Spectroscopic and analytical data are crucial for the unequivocal identification and purity assessment of 2-Chloro-9-methyl-7H-purin-8(9H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 2-Chloro-9-methyl-7H-purin-8(9H)-one are predicted based on data from analogous structures.[2][3]
-
¹H NMR:
-
N9-CH₃: A singlet is expected around δ 3.5-4.0 ppm.
-
N7-H: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 10-13 ppm.
-
C6-H: A singlet is expected in the aromatic region, likely around δ 8.0-8.5 ppm.
-
-
¹³C NMR:
-
N9-CH₃: A signal is expected around δ 30-35 ppm.
-
C2, C4, C5, C6, C8: Signals for the carbon atoms of the purine core are expected in the range of δ 110-160 ppm. The C8 carbonyl carbon will likely be the most downfield signal in this group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ would be expected at m/z 185.0225. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for the parent 9H-Purine.[4]
-
Expected Absorptions:
-
N-H stretch: A broad absorption band around 3100-3300 cm⁻¹ is expected for the N7-H group.
-
C=O stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the C8 carbonyl group.
-
C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region are expected for the purine ring system.
-
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of purine derivatives.
Caption: A typical RP-HPLC workflow for the analysis of purine derivatives.
A detailed protocol for the purity determination of 2-Chloro-9-methyl-7H-purin-8(9H)-one using RP-HPLC is provided in the Experimental Protocols section.
Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters that influence the bioavailability and formulation development of a compound.
Solubility Profile
Based on its structure, 2-Chloro-9-methyl-7H-purin-8(9H)-one is expected to have low aqueous solubility and higher solubility in polar aprotic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The presence of the chloro and methyl groups, along with the fused ring system, contributes to its hydrophobicity. |
| DMSO | Soluble | A polar aprotic solvent capable of disrupting crystal lattice forces and forming hydrogen bonds. |
| DMF | Soluble | Similar to DMSO, it is a polar aprotic solvent suitable for dissolving many organic compounds. |
| Ethanol/Methanol | Sparingly Soluble | The polarity of the alcohol may not be sufficient to overcome the crystal lattice energy, but some solubility is expected. |
| Dichloromethane | Poorly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar purine core. |
A detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
The lipophilicity of 2-Chloro-9-methyl-7H-purin-8(9H)-one has not been experimentally determined. However, it can be estimated using computational models or determined experimentally via methods such as the shake-flask method or by RP-HPLC.[5]
Ionization and Stability
Acidity and Basicity (pKa)
The purine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Acidic Proton: The N7-H proton is expected to be acidic, with a pKa likely in the range of 7-9.
-
Basic Sites: The nitrogen atoms in the pyrimidine ring (N1 and N3) are potential basic sites, with pKa values typically in the range of 2-4.
A robust method for determining pKa values using UV-Vis spectrophotometry is detailed in the experimental protocols section.[6][7][8]
Chemical Stability
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Potential degradation pathways for 2-Chloro-9-methyl-7H-purin-8(9H)-one include:
-
Hydrolysis: The C2-chloro group may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Oxidation: The purine ring can be susceptible to oxidative degradation.
-
Photostability: Exposure to light, particularly UV radiation, may lead to degradation.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and establish the compound's stability profile.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-Chloro-9-methyl-7H-purin-8(9H)-one.
Protocol for Purity Determination by RP-HPLC
This protocol describes a general method for determining the purity of a sample of 2-Chloro-9-methyl-7H-purin-8(9H)-one.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute with a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Run the gradient method.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Causality: The use of a C18 column provides good retention for moderately polar compounds like purine derivatives. TFA is used as an ion-pairing agent to improve peak shape for basic nitrogen-containing compounds. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[9][10][11][12][13]
Protocol for Thermodynamic Solubility Determination
This protocol follows the shake-flask method to determine the equilibrium solubility.
-
Materials: 2-Chloro-9-methyl-7H-purin-8(9H)-one, desired solvents (e.g., water, phosphate-buffered saline pH 7.4), vials, orbital shaker, centrifuge, HPLC system.
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as the RP-HPLC method described above, against a standard curve of known concentrations.
Causality: This method ensures that the solution is saturated and at equilibrium, providing the true thermodynamic solubility. Centrifugation is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium.[14][15]
Protocol for pKa Determination by UV-Vis Spectrophotometry
This protocol utilizes the change in UV absorbance with pH to determine the pKa.[6][7][16][17]
-
Materials: 2-Chloro-9-methyl-7H-purin-8(9H)-one, a series of buffers covering a wide pH range (e.g., pH 2 to 12), UV-Vis spectrophotometer with a 96-well plate reader, quartz cuvettes or UV-transparent 96-well plates.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a series of buffers with known pH values.
-
Add a small, constant amount of the stock solution to each well to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 50 µM). The final DMSO concentration should be kept low (<1%) to minimize its effect on the pKa.
-
Measure the full UV spectrum (e.g., 200-400 nm) for each well.
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot absorbance at the chosen wavelength(s) versus pH.
-
Fit the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value(s).
Causality: The ionization of a chromophore-containing molecule alters its electronic structure, leading to a change in its UV-Vis absorbance spectrum. By monitoring this change across a range of pH values, the equilibrium point between the ionized and non-ionized forms (the pKa) can be determined.
Conclusion
2-Chloro-9-methyl-7H-purin-8(9H)-one is a purine derivative with significant potential as a synthetic intermediate in drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, drawing upon data from closely related analogs where specific experimental values are not yet available. The inclusion of robust, field-proven experimental protocols provides researchers with the necessary tools to fully characterize this molecule in their own laboratories. A thorough understanding and experimental determination of the properties outlined in this guide are essential first steps for any research program involving 2-Chloro-9-methyl-7H-purin-8(9H)-one, ensuring data quality and facilitating its development for potential therapeutic applications.
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